REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([OH:9])=O.CN(C)C=O.C(Cl)(=O)C(Cl)=O.[CH3:24][NH:25][O:26][CH3:27].C(N(CC)CC)C>ClCCl.O>[CH3:27][O:26][N:25]([CH3:24])[C:7](=[O:9])[C:6]1[CH:10]=[CH:11][CH:12]=[C:4]([CH2:3][O:2][CH3:1])[CH:5]=1
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Name
|
|
Quantity
|
20.9 g
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Type
|
reactant
|
Smiles
|
COCC=1C=C(C(=O)O)C=CC1
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Name
|
|
Quantity
|
250 mL
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Type
|
solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
0.48 mL
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Type
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reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
13.2 mL
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Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
17.2 g
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Type
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reactant
|
Smiles
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CNOC
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Name
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|
Quantity
|
70.1 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The resulting mixture was stirred 4 h at room temperature, until gas evolution
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
a clear solution was obtained
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Type
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TEMPERATURE
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Details
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The mixture was cooled to 0° C. with a brine/ice bath
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Type
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CUSTOM
|
Details
|
the internal temperature below 10° C
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Type
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STIRRING
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Details
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The resulting suspension was stirred overnight at room temperature
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Duration
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8 (± 8) h
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with dichloromethane (2×250 mL)
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Type
|
WASH
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Details
|
the organic layer was washed with water (2×150 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification over silica gel
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(C1=CC(=CC=C1)COC)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 63% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |